molecular formula C18H13ClN4O3 B11199482 3-(3-Chlorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

3-(3-Chlorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B11199482
M. Wt: 368.8 g/mol
InChI Key: WGLCFSCJECZIAB-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of chlorophenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate chlorinated and methoxylated aromatic compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-3-((4-methylphenyl)sulfonyl)-1-phenyl-1-propanone
  • 3-(3-Chlorophenyl)-2-(4-methoxyphenyl)acrylonitrile

Uniqueness

3-(3-Chlorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole stands out due to its unique combination of chlorophenyl and methoxyphenyl groups attached to the oxadiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H13ClN4O3

Molecular Weight

368.8 g/mol

IUPAC Name

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C18H13ClN4O3/c1-24-14-7-5-11(6-8-14)18-22-21-16(25-18)10-15-20-17(23-26-15)12-3-2-4-13(19)9-12/h2-9H,10H2,1H3

InChI Key

WGLCFSCJECZIAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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